Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound known for its potential applications in medicinal chemistry and biochemical research. With a structure incorporating a thiadiazole ring, an isoxazole moiety, and a benzyl ester group, it provides a rich field for exploring novel chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate often involves multi-step organic reactions. Key steps might include:
The formation of the 1,3,4-thiadiazole core, typically through cyclization reactions involving thiosemicarbazide derivatives.
Functionalization of the thiadiazole core to introduce the isoxazole moiety, usually via cycloaddition reactions.
Esterification reactions to attach the benzyl ester group, requiring conditions that favor the formation of stable ester linkages.
Industrial Production Methods: Industrial-scale production might employ streamlined processes for efficiency, such as continuous flow reactions, optimized for high yield and purity. Catalysts and automated systems are likely utilized to maintain reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions:
Oxidation: : Potentially converting thiadiazole sulfur to sulfoxides or sulfones.
Reduction: : Reductive cleavage of ester groups or nitro groups if present.
Substitution: : Nucleophilic aromatic substitutions on the benzyl ring or heterocyclic moieties.
Common Reagents and Conditions:
Oxidation: : Oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products: Reactions typically yield sulfoxides/sulfones (oxidation), alcohols or amines (reduction), and various substituted derivatives (substitution).
Scientific Research Applications
This compound's structure and reactivity allow for diverse applications in scientific research:
Chemistry: : Used to study organic reaction mechanisms and synthesize new heterocyclic compounds.
Biology: : Investigated for its interactions with enzymes and proteins due to its unique functional groups.
Medicine: : Potential to develop new drugs targeting bacterial or fungal pathogens.
Industry: : Employed in materials science for creating novel polymers or coatings with specific properties.
Mechanism of Action
Mechanism: Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate likely exerts its effects by interacting with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids, depending on the functional groups involved.
Pathways: Might modulate biochemical pathways related to cell metabolism, signaling, or gene expression.
Comparison with Similar Compounds
Comparison: Compared to other thiadiazole or isoxazole derivatives, this compound stands out due to its unique combination of functional groups, which may enhance its reactivity and specificity in biological systems.
Similar Compounds: Include other thiadiazole derivatives like 2-amino-1,3,4-thiadiazole and isoxazole derivatives such as 3,5-dimethylisoxazole.
Uniqueness: Its benzyl ester group and the cyclopropyl ring add steric and electronic diversity, potentially leading to unique interaction profiles and applications.
Properties
IUPAC Name |
benzyl 2-[[5-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c23-15(25-9-11-4-2-1-3-5-11)10-27-18-21-20-17(28-18)19-16(24)13-8-14(26-22-13)12-6-7-12/h1-5,8,12H,6-7,9-10H2,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSONBUTZGVXMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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